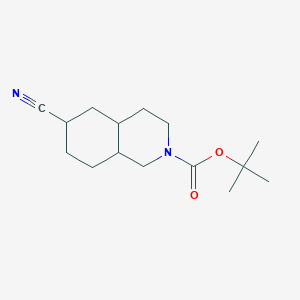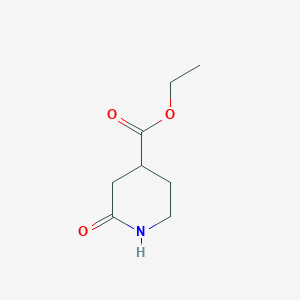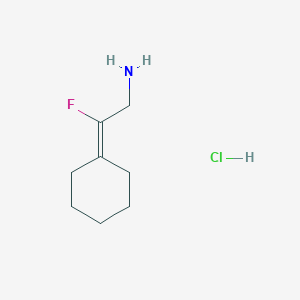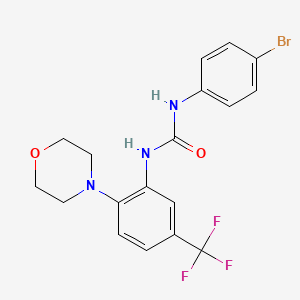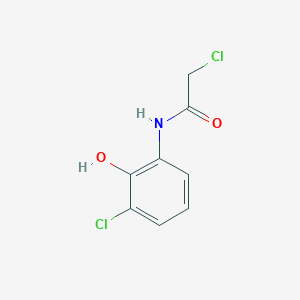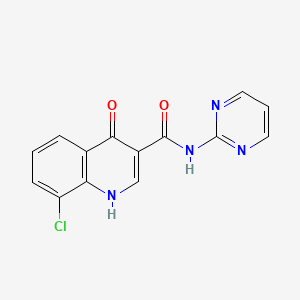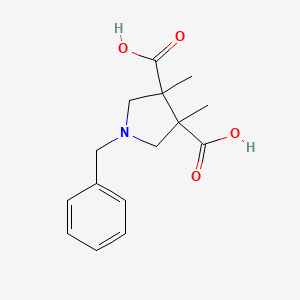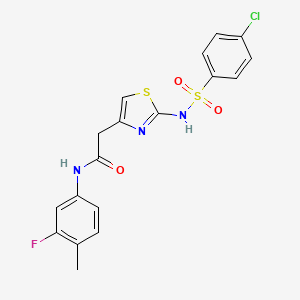
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a thiazole ring, a sulfonamide group, and a substituted acetamide moiety. These structural elements contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the sulfonamido-thiazole intermediate with 3-fluoro-4-methylaniline and acetic anhydride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, particularly the chlorine atom on the phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiazole ring and substituted acetamide moiety contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(2-(4-bromophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide: Bromine substitution instead of chlorine, potentially altering its chemical behavior.
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide: Chlorine substitution instead of fluorine, which may influence its biological activity.
Uniqueness
The presence of both the fluorine and chlorine atoms in 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide makes it unique compared to its analogs. These substitutions can significantly impact its chemical reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S2/c1-11-2-5-13(8-16(11)20)21-17(24)9-14-10-27-18(22-14)23-28(25,26)15-6-3-12(19)4-7-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPUCSOVVVENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)
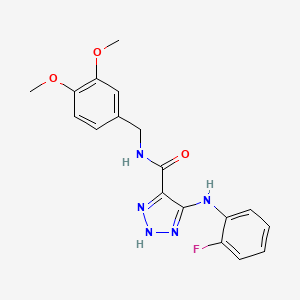
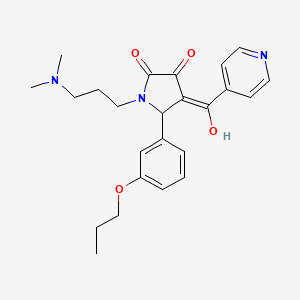
![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)

